molecular formula C13H8ClFN2 B13668250 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13668250
M. Wt: 246.67 g/mol
InChI Key: TVEDVZZSKKWUDE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This method is favored due to its efficiency and the availability of starting materials.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. Substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern also contributes to its distinct biological and chemical properties .

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClFN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI Key

TVEDVZZSKKWUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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